An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-8-methoxy-2-naphthoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-8-methoxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Hydroxy-8-methoxy-2-naphthoic acid is a substituted aromatic carboxylic acid belonging to the naphthoic acid class of compounds. Its structure, featuring a naphthalene core with hydroxyl, methoxy, and carboxylic acid functional groups, suggests potential for diverse chemical interactions and biological activities. Naphthoic acid derivatives have garnered interest in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory and other biological activities.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Hydroxy-8-methoxy-2-naphthoic acid, alongside detailed protocols for its experimental characterization, to support its evaluation in research and drug development endeavors.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is rooted in its molecular structure, which dictates its chemical behavior and physical properties.
-
IUPAC Name: 4-hydroxy-8-methoxynaphthalene-2-carboxylic acid[5]
The structural arrangement of 4-Hydroxy-8-methoxy-2-naphthoic acid, with its electron-donating hydroxyl and methoxy groups and the electron-withdrawing carboxylic acid group on the naphthalene scaffold, creates a molecule with distinct regions of polarity and reactivity.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
Physical State and Appearance
Melting Point
The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.
-
Melting Point: 259-260 °C[4]
This relatively high melting point suggests strong intermolecular interactions, likely involving hydrogen bonding from the carboxylic acid and hydroxyl groups.
Solubility
Solubility is a critical parameter for formulation development and for designing biological assays. No specific experimental solubility data for 4-Hydroxy-8-methoxy-2-naphthoic acid in various solvents has been found. However, based on its structure and data for related compounds like 4-Hydroxy-2-naphthoic acid which is soluble in DMSO, a qualitative solubility profile can be predicted.[8]
Predicted Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The presence of polar functional groups (hydroxyl, carboxyl) may allow for some aqueous solubility, but the large hydrophobic naphthalene core will limit it. The solubility of the related 2-naphthoic acid in water is low.[6][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of disrupting hydrogen bonding and solvating both polar and nonpolar parts of the molecule. |
| Methanol / Ethanol | Moderately soluble | Polar protic solvents that can engage in hydrogen bonding with the solute. |
| Acetone | Moderately soluble | A polar aprotic solvent that can interact with the polar groups. |
| Dichloromethane | Sparingly soluble | A nonpolar solvent that is less likely to effectively solvate the polar functional groups. |
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. It is a key parameter influencing the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.
-
Predicted pKa: 4.16 ± 0.30[5]
This predicted pKa is in the range of typical aromatic carboxylic acids. The presence of the electron-donating hydroxyl and methoxy groups may slightly influence the acidity compared to unsubstituted naphthoic acid.
Partition Coefficient (LogP)
The partition coefficient, typically expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a measure of a compound's lipophilicity. It is a critical parameter for predicting its absorption and distribution in biological systems.
-
Predicted XLogP3-AA: 2.3[5]
This value suggests that 4-Hydroxy-8-methoxy-2-naphthoic acid has a moderate degree of lipophilicity.
Other Predicted Properties
A number of other molecular descriptors have been predicted computationally:
| Property | Predicted Value | Reference |
| Density | 1.376 ± 0.06 g/cm³ | [4] |
| Boiling Point | 443.5 ± 35.0 °C | [4] |
| Rotatable Bond Count | 2 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Topological Polar Surface Area | 66.8 Ų | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, and broad singlets for the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-donating and electron-withdrawing nature of the substituents. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1700-1680 cm⁻¹.
-
C-O stretch (methoxy and hydroxyl): Bands in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (218.21). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and the carboxyl group (M-45).[10]
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Hydroxy-8-methoxy-2-naphthoic acid.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the thermodynamic solubility of a compound in an aqueous medium.
Caption: Workflow for Shake-Flask Solubility Determination.
Materials:
-
4-Hydroxy-8-methoxy-2-naphthoic acid
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Calibrated analytical balance
-
Shaker incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of 4-Hydroxy-8-methoxy-2-naphthoic acid in a suitable organic solvent (e.g., DMSO). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Add an excess amount of solid 4-Hydroxy-8-methoxy-2-naphthoic acid to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Place the vials in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) and shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC-UV at the wavelength of maximum absorbance.
-
Quantification: Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.
Determination of pKa (Potentiometric Titration)
This protocol outlines the determination of the pKa value using potentiometric titration, a highly accurate method.
Caption: Workflow for Potentiometric pKa Determination.
Materials:
-
4-Hydroxy-8-methoxy-2-naphthoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (carbonate-free)
-
Co-solvent (e.g., methanol or ethanol, if required for solubility)
-
pH meter with a suitable electrode
-
Burette
-
Stirrer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 4-Hydroxy-8-methoxy-2-naphthoic acid and dissolve it in a known volume of deionized water. If the compound has low aqueous solubility, a water/co-solvent mixture can be used.
-
Titration: Calibrate the pH meter with standard buffers. Titrate the sample solution with the standardized NaOH solution, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.
Potential Biological Significance
While direct biological activity data for 4-Hydroxy-8-methoxy-2-naphthoic acid is limited, the activities of related naphthoic acid derivatives provide valuable insights into its potential pharmacological relevance. For instance, various hydroxylated and methoxylated naphthoic acid derivatives have been investigated for their anti-inflammatory properties.[2][3] Some studies have shown that these compounds can act as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[1][3] The structural similarity of 4-Hydroxy-8-methoxy-2-naphthoic acid to these bioactive molecules suggests that it may also possess immunomodulatory or other pharmacological activities worthy of investigation.
Synthesis Outline
A plausible synthetic route to 4-Hydroxy-8-methoxy-2-naphthoic acid can be adapted from methods used for similar compounds.[11][12] A common approach involves the carboxylation of a suitably substituted naphthol derivative. For example, starting from 8-methoxy-2-naphthol, a Kolbe-Schmitt reaction could be employed to introduce the carboxylic acid group at the 2-position. Subsequent functional group manipulations, if necessary, would lead to the final product. The purification of the final compound would likely involve recrystallization.[13]
Conclusion
This technical guide provides a consolidated overview of the available and predicted physicochemical properties of 4-Hydroxy-8-methoxy-2-naphthoic acid. While there is a notable lack of comprehensive experimental data in the public domain, the information presented here, including predicted values and detailed experimental protocols, serves as a valuable resource for researchers initiating studies on this compound. The structural features of 4-Hydroxy-8-methoxy-2-naphthoic acid and the biological activities of related compounds suggest its potential as a lead structure in drug discovery, warranting further investigation into its synthesis, characterization, and pharmacological properties.
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